N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzo[d]thiazole ring substituted with fluorine atoms, a morpholinopropyl group, and a phenylpropanamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring with fluorine substitutions at the 4 and 6 positions. This can be achieved through a cyclization reaction involving appropriate precursors such as 4,6-difluoroaniline and a thioamide.
Attachment of the Morpholinopropyl Group: The next step involves the introduction of the morpholinopropyl group. This can be done through a nucleophilic substitution reaction where the benzo[d]thiazole intermediate reacts with a morpholinopropyl halide under basic conditions.
Formation of the Phenylpropanamide Moiety: The final step involves the coupling of the intermediate with a phenylpropanamide derivative. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification Techniques: Utilizing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles in the presence of appropriate catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and cellular signaling modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinopropyl)-3-phenylpropanamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-3-phenylpropanamide
- N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylbutanamide
Uniqueness
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzo[d]thiazole ring with fluorine substitutions enhances its stability and reactivity, while the morpholinopropyl group contributes to its solubility and bioavailability. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S.ClH/c24-18-15-19(25)22-20(16-18)31-23(26-22)28(10-4-9-27-11-13-30-14-12-27)21(29)8-7-17-5-2-1-3-6-17;/h1-3,5-6,15-16H,4,7-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDODOICHQWBSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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